molecular formula C18H29ClN2O3 B13835687 Tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride

Tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B13835687
M. Wt: 356.9 g/mol
InChI Key: XTHYWYUKBAVIBG-UHFFFAOYSA-N
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Description

Tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C18H29ClN2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with diethanolamine under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced by reacting the piperazine derivative with benzyl chloride in the presence of a base such as sodium hydroxide.

    Addition of the Tert-butyl Group: The tert-butyl group is added by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions, and continuous monitoring to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the benzyl group, converting it to a methyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, where the hydrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties. This makes it distinct from other piperazine derivatives and useful in various research and industrial applications.

Properties

Molecular Formula

C18H29ClN2O3

Molecular Weight

356.9 g/mol

IUPAC Name

tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C18H28N2O3.ClH/c1-18(2,3)23-17(22)20-11-10-19(14-16(20)9-12-21)13-15-7-5-4-6-8-15;/h4-8,16,21H,9-14H2,1-3H3;1H

InChI Key

XTHYWYUKBAVIBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CCO)CC2=CC=CC=C2.Cl

Origin of Product

United States

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